4-(4-Chloroanilino)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile

Description

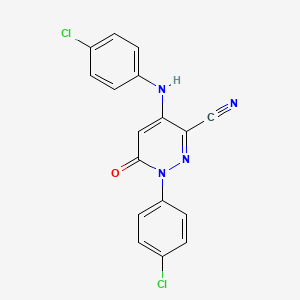

4-(4-Chloroanilino)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile (CAS: 338405-10-0) is a pyridazine-derived compound featuring dual chloro-substituted aromatic rings and a carbonitrile group. Its molecular formula is C₁₆H₉Cl₂N₃O, with a molar mass of 330.17 g/mol . The structure includes a central pyridazine ring substituted with a 4-chloroanilino group at position 4, a 4-chlorophenyl group at position 1, and a ketone group at position 4.

Properties

IUPAC Name |

4-(4-chloroanilino)-1-(4-chlorophenyl)-6-oxopyridazine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2N4O/c18-11-1-5-13(6-2-11)21-15-9-17(24)23(22-16(15)10-20)14-7-3-12(19)4-8-14/h1-9,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBNPXLOCROFCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC(=O)N(N=C2C#N)C3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloroanilino)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 4-chloroaniline and 4-chlorobenzaldehyde, which are then subjected to a series of reactions including condensation, cyclization, and nitrile formation.

Condensation Reaction: 4-chloroaniline reacts with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.

Cyclization: The Schiff base undergoes cyclization with hydrazine hydrate to form the pyridazine ring.

Nitrile Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloroanilino)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Introduction of various functional groups replacing the chloro substituents.

Scientific Research Applications

4-(4-Chloroanilino)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloroanilino)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer effects by inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related pyridazine derivatives are critical for understanding its physicochemical and pharmacological properties. Below is a comparative analysis based on substituents, molecular properties, and synthesis:

Structural and Functional Group Comparisons

Biological Activity

4-(4-Chloroanilino)-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile is a compound of significant interest due to its potential pharmacological properties. Its structure, characterized by the presence of chloroaniline and chlorophenyl groups, suggests a variety of biological activities. This article explores the compound's biological activity, focusing on its antibacterial, anticancer, and enzyme inhibitory effects.

- Molecular Formula : C₁₇H₁₀Cl₂N₄O

- Molecular Weight : 366.18 g/mol

- CAS Number : 338405-10-0

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains tested | Weak to Moderate |

Anticancer Activity

The compound's potential as an anticancer agent has been evaluated through various in vitro studies. It has been shown to inhibit the growth of cancer cell lines, particularly in colorectal cancer models. For example, related compounds demonstrated IC50 values as low as 0.12 µM against HCT116 cancer cells . The inhibition of β-catenin signaling pathways has been identified as a key mechanism by which these compounds exert their anticancer effects.

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an effective inhibitor of several enzymes:

- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for the treatment of neurodegenerative diseases. Compounds with similar structures have shown strong inhibitory activity.

- Urease : Compounds exhibiting urease inhibition could provide novel approaches for treating infections caused by urease-producing bacteria. The IC50 values for urease inhibitors can be significantly lower than traditional treatments .

Case Studies

- Antibacterial Screening : A study evaluated the antibacterial efficacy of synthesized derivatives against multiple strains, finding that compounds with similar structures had varying degrees of effectiveness, suggesting a structure-activity relationship that merits further exploration .

- Anticancer Efficacy : In a recent study, a derivative exhibited significant growth inhibition in xenograft models, demonstrating its potential as a lead compound for colorectal cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.